molecular formula C9H14N2O2 B3340965 2-(Diethoxymethyl)pyrimidine CAS No. 1000895-46-4

2-(Diethoxymethyl)pyrimidine

Cat. No. B3340965
CAS RN: 1000895-46-4
M. Wt: 182.22 g/mol
InChI Key: TXBRTFNTEOEZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethoxymethyl)pyrimidine is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine .


Molecular Structure Analysis

The molecular structure of 2-(Diethoxymethyl)pyrimidine is based on the pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3 . The exact bond lengths and angles would require more specific study .


Chemical Reactions Analysis

Pyrimidines, including 2-(Diethoxymethyl)pyrimidine, can undergo a variety of chemical reactions. These reactions are often catalyzed by transition metals . The specific reactions that 2-(Diethoxymethyl)pyrimidine can undergo would depend on the reaction conditions and other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Diethoxymethyl)pyrimidine would be similar to those of other pyrimidines. Pyrimidines are generally soluble in water and have a density close to that of water . More specific properties would require experimental determination .

Scientific Research Applications

Antiviral Activity

  • The gem diether nucleosides, including derivatives of 2-(diethoxymethyl)pyrimidine, have been studied for their potential antiviral properties. In a study focusing on orthopoxvirus infections, these nucleosides, particularly the dimethyl gem diether congener, showed significant antiviral activity against vaccinia and cowpox viruses (Fan et al., 2006).

Biological Activities and Antioxidant Properties

  • Pyrimidine derivatives, including those with structures similar to 2-(diethoxymethyl)pyrimidine, have been associated with a wide range of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory effects. A study synthesized bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and evaluated their antioxidant properties, revealing promising activities (Rani et al., 2012).

Herbicidal Activity

  • Pyrimidines with specific substitutions, including compounds structurally related to 2-(diethoxymethyl)pyrimidine, have been found to have valuable herbicidal activity, particularly in the agricultural sectors like cotton and sunflower cultivation (Krämer, 1997).

Synthesis and Chemical Applications

  • The flexibility in the synthesis of 2,4,6-substituted pyrimidines, including 2-(diethoxymethyl)pyrimidine derivatives, has been a subject of study, particularly in the development of GABAB enhancers (Verron et al., 2007).
  • Another study focused on the acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols, leading to the formation of 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, showcasing the chemical versatility of pyrimidine structures (Gazizov et al., 2015).

Biomedical and Pharmaceutical Applications

  • Pyrido-pyrimidine structures, related to 2-(diethoxymethyl)pyrimidine, have been associated with various biomedical applications, including kinase inhibition and antibacterial activity. A study profiling these compounds found significant variability in their drug-like properties based on the substitution pattern (Wuyts et al., 2013).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds often involves their interaction with biological targets. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

There is ongoing research into the synthesis and applications of pyrimidines, including 2-(Diethoxymethyl)pyrimidine . This includes research into their use as anti-inflammatory agents , as well as their potential use in treating a variety of other conditions .

properties

IUPAC Name

2-(diethoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-12-9(13-4-2)8-10-6-5-7-11-8/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRTFNTEOEZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=CC=N1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxymethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Diethoxymethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Diethoxymethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(Diethoxymethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-(Diethoxymethyl)pyrimidine
Reactant of Route 5
2-(Diethoxymethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(Diethoxymethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.